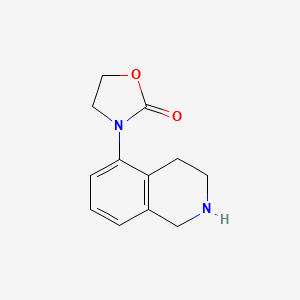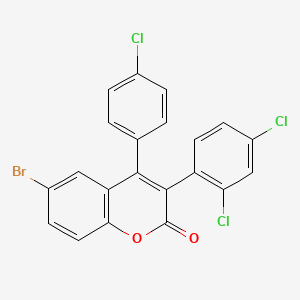
3-bromo-5-methoxy-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzoic acid, 3-bromo-5-methoxy-2-methyl-” is a derivative of benzoic acid. It has a molecular weight of 231.04 . The compound’s linear formula is BrC6H3(OCH3)CO2H .
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 3-bromo-5-methoxy-2-methyl-” consists of a benzene ring substituted with a bromo group, a methoxy group, and a carboxylic acid group .Physical and Chemical Properties Analysis
“Benzoic acid, 3-bromo-5-methoxy-2-methyl-” is a solid with a melting point of 157-159 °C . It has a molecular weight of 231.04 .Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
- Synthesis of Derivatives : Research has focused on synthesizing derivatives such as 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin, highlighting a method involving bromation, oxidation, and esterification. This synthesis approach underscores the compound's potential in creating various bioactive molecules (Zha Hui-fang, 2011).
- Crystal Structure Analysis : Studies on the crystal structures of derivatives, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, provide insights into their two-dimensional architectures formed by hydrogen bonds and other interactions, which are crucial for understanding their chemical behavior and potential applications (P. A. Suchetan et al., 2016).
Chemical Reactivity and Properties
- Chemical Reactivity Descriptors : The structure and reactivity of derivatives like 4-bromo-3-(methoxymethoxy) benzoic acid have been examined using density functional theory (DFT), revealing important reactivity descriptors and providing a foundation for predicting the compound's behavior in various chemical reactions (S. Yadav et al., 2022).
Biological Activities and Applications
- Antimicrobial and Molluscicidal Activities : Research on prenylated benzoic acid derivatives from Piper aduncum leaves, including compounds structurally related to "Benzoic acid, 3-bromo-5-methoxy-2-methyl-", has demonstrated significant antimicrobial and molluscicidal activities, suggesting potential applications in developing new bioactive agents (J. Orjala et al., 1993).
Material Science and Engineering
- Polyaniline Doping : Benzoic acid and its substituted derivatives have been explored as dopants for polyaniline, a conducting polymer. This research highlights their impact on the polymer's properties, such as conductivity, which could be leveraged in developing advanced materials for electronic applications (C. A. Amarnath & S. Palaniappan, 2005).
Environmental Biodegradation
- Methanol Production by Pseudomonas putida : Studies on the biodegradation of aromatic acids, including derivatives of benzoic acid, by Pseudomonas putida, have shown the capability of these bacteria to convert complex organic compounds into simpler ones like methanol, indicating potential environmental applications in bioremediation processes (M. Donnelly & S. Dagley, 1980).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5-methoxy-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVLOORQWWPGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2732518.png)
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2732521.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2732522.png)
![2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2732523.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2732524.png)

![5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2732529.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2732531.png)
